molecular formula C15H19NO7 B4332092 methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate

methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate

Cat. No. B4332092
M. Wt: 325.31 g/mol
InChI Key: UHBZYRRWWAZFKP-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate, also known as MADB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways and proteins involved in cell growth, differentiation, and survival. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has also been found to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurons, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to protect against oxidative stress and inflammation, as well as enhance neurite outgrowth and synaptic plasticity. In animal models, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been found to have analgesic effects, as well as reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and low cost. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate is also stable under various conditions, making it easy to handle and store. However, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate also has some potential toxicity concerns, particularly at high concentrations, which need to be addressed in future studies.

Future Directions

There are several future directions for methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate research, including further elucidation of its mechanism of action, optimization of its pharmacokinetics and toxicity profile, and development of novel derivatives with improved therapeutic properties. methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate could also be tested in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate could be studied in various disease models, such as cancer, neurodegenerative diseases, and pain disorders, to determine its potential clinical applications.

Scientific Research Applications

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. In cancer research, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroprotection, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in treating neurodegenerative diseases. In pain management, methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate has been shown to have analgesic effects, making it a potential alternative to opioids for pain relief.

properties

IUPAC Name

methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-9(17)14(15(18)23-4)11(8-16(19)20)10-5-6-12(21-2)13(7-10)22-3/h5-7,11,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBZYRRWWAZFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C[N+](=O)[O-])C1=CC(=C(C=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetyl-3-(3,4-dimethoxyphenyl)-4-nitrobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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